Ethyl2,4-dihydroxybenzimidatehydrochloride
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Overview
Description
Ethyl 2,4-dihydroxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of benzimidazole and is characterized by the presence of ethyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxybenzimidate hydrochloride typically involves the reaction of 2,4-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of Ethyl 2,4-dihydroxybenzimidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxybenzoate derivatives, quinones, and substituted benzimidates .
Scientific Research Applications
Ethyl 2,4-dihydroxybenzimidate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxybenzimidate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzimidate hydrochloride
- Methyl benzimidate hydrochloride
- 4-Hydroxybenzhydrazide
Uniqueness
Ethyl 2,4-dihydroxybenzimidate hydrochloride is unique due to the presence of both ethyl and dihydroxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .
Conclusion
Ethyl 2,4-dihydroxybenzimidate hydrochloride is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike
Properties
Molecular Formula |
C9H12ClNO3 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-9(10)7-4-3-6(11)5-8(7)12;/h3-5,10-12H,2H2,1H3;1H |
InChI Key |
VHWWFRGRSKNJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)O)O.Cl |
Origin of Product |
United States |
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